molecular formula C14H17NO2 B2906587 2-(oxane-4-carbonyl)-2,3-dihydro-1H-isoindole CAS No. 2034606-70-5

2-(oxane-4-carbonyl)-2,3-dihydro-1H-isoindole

Cat. No.: B2906587
CAS No.: 2034606-70-5
M. Wt: 231.295
InChI Key: XCLKPDUQYDHUBZ-UHFFFAOYSA-N
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Description

Isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone is a complex organic compound that features both isoindoline and tetrahydropyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxane-4-carbonyl)-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. One common method includes the reaction of isoindoline derivatives with tetrahydro-2H-pyran-4-ylmethanol under specific conditions. The process may involve the use of catalysts and solvents such as tetrahydrofuran (THF) and lithium aluminum hydride (LiAlH4) for reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

Isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-(oxane-4-carbonyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Isoindoline derivatives: Compounds with similar isoindoline structures but different substituents.

    Tetrahydropyran derivatives: Compounds featuring the tetrahydropyran ring with various functional groups.

Uniqueness

Isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone is unique due to its combination of isoindoline and tetrahydropyran moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(11-5-7-17-8-6-11)15-9-12-3-1-2-4-13(12)10-15/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLKPDUQYDHUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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